molecular formula C23H17BrN2O3 B11985797 Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-67-0

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11985797
CAS No.: 302912-67-0
M. Wt: 449.3 g/mol
InChI Key: IVVXJVZQSYPWQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core. This core is then functionalized with benzoyl and bromophenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes and receptors involved in inflammatory and neurodegenerative processes. The compound may also modulate signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cell survival .

Comparison with Similar Compounds

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrrolo[1,2-c]pyrimidine family:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Biological Activity

Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula

  • Chemical Formula : C23H17BrN2O3
  • CAS Number : 302912-67-0

Structural Representation

The structure of this compound includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its inhibitory effects on various cancer cell lines, showing promising results against:

  • Aurora-A Kinase : A key regulator in cell division, inhibition of which can lead to cancer cell death. This compound demonstrated potent inhibitory activity against this kinase, suggesting its potential as a therapeutic agent in oncology .

The compound's mechanism of action involves:

  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing them from dividing.
  • Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Research indicates that the presence of the bromophenyl group significantly enhances the biological activity of the compound. Modifications to the pyrrolo-pyrimidine scaffold can lead to variations in potency and selectivity against different biological targets .

Table: Summary of Biological Activities

Activity TypeTarget/PathwayResultReference
AnticancerAurora-A KinasePotent inhibitor
Apoptosis InductionIntrinsic pathwayIncreased apoptosis
AntimicrobialVarious bacterial strainsEffective against multiple strains

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics. The compound was found to be particularly effective against breast and lung cancer models .

Properties

CAS No.

302912-67-0

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H17BrN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3

InChI Key

IVVXJVZQSYPWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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